molecular formula C11H10BrNO B2637022 5-Bromo-8-ethoxyquinoline CAS No. 101422-06-4

5-Bromo-8-ethoxyquinoline

Cat. No.: B2637022
CAS No.: 101422-06-4
M. Wt: 252.111
InChI Key: YWRLGKQWWBICOO-UHFFFAOYSA-N
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Description

5-Bromo-8-ethoxyquinoline is an organic compound with the molecular formula C11H10BrNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science . The compound is characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 8th position of the quinoline ring.

Mechanism of Action

Target of Action

5-Bromo-8-ethoxyquinoline primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to cell death .

Mode of Action

This compound interacts with bacterial DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding prevents the enzymes from performing their essential functions of cutting and rejoining DNA strands. As a result, this compound induces DNA damage and inhibits bacterial replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound affects several biochemical pathways, including DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, this compound can interfere with the bacterial cell cycle, further inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed into the bloodstream and distributed to various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of this compound is influenced by factors such as dosage form and route of administration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage. This results in the disruption of bacterial cell processes and ultimately cell death. The bactericidal activity of this compound makes it effective against a wide range of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its effectiveness. Additionally, interactions with other drugs or compounds can affect the pharmacokinetics and pharmacodynamics of this compound .

: Source

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-ethoxyquinoline typically involves the bromination of 8-ethoxyquinoline. One common method includes the use of bromine in acetonitrile as the solvent. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize catalytic bromination techniques to achieve high yields and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-ethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Bromo-8-hydroxyquinoline
  • 5-Bromo-8-methoxyquinoline
  • 5-Bromo-8-aminoquinoline

Comparison: 5-Bromo-8-ethoxyquinoline is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and applications. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability .

Properties

IUPAC Name

5-bromo-8-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRLGKQWWBICOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)Br)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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